8-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Description
8-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 2094312-52-2) is a halogenated tetrahydroisoquinoline derivative with the molecular formula C₉H₁₀BrClFN and a molecular weight of 266.54 g/mol . It belongs to the class of secondary amines and is primarily used in pharmaceutical and chemical research. The compound features bromine and fluorine substituents at positions 8 and 5 of the isoquinoline ring, respectively, which influence its electronic properties and reactivity.
Properties
IUPAC Name |
8-bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN.ClH/c10-8-1-2-9(11)6-3-4-12-5-7(6)8;/h1-2,12H,3-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZHJXCUFKLMPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C(C=CC(=C21)F)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Strategy 1: Bromination-Fluorination-Reduction Sequence
Bromination of Isoquinoline Precursors
- Substrate : 5-Fluoroisoquinoline or its dihydro derivative.
- Conditions :
- Outcome : 8-Bromo-5-fluoroisoquinoline derivatives.
Reduction to Tetrahydroisoquinoline
- Reducing Agents : Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄.
- Example :
-
- Method : Treatment with HCl gas in anhydrous ether or aqueous HCl.
Strategy 2: Pomeranz-Fritsch Cyclization
-
- Reactants : 2-Bromo-4-fluorobenzaldehyde and aminoethanol.
- Conditions : Reflux in toluene with molecular sieves.
-
- Acid Catalyst : H₂SO₄ or polyphosphoric acid at 100–120°C.
- Yield : Low (≤20%) due to competing side reactions.
Optimized Reaction Conditions
Key parameters for improving yield and selectivity:
| Step | Optimal Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | NBS, H₂SO₄, -20°C, 4 h | 65–70% | |
| Reduction | H₂ (50 psi), 10% Pd/C, EtOH, rt, 12 h | 85–90% | |
| Salt Formation | HCl gas in Et₂O, 0°C, 1 h | 95% |
Regioselectivity Challenges
- Bromination Position : Competitive 5- vs. 8-bromo substitution occurs without strict temperature control. Below -15°C, 8-bromo dominates (≥90% selectivity).
- Fluorine Stability : Fluorine substituents resist displacement under acidic bromination conditions but may require protection during reduction.
Analytical Data
- Purity : Final product typically >97% (HPLC) after recrystallization from ethanol/water.
- ¹H NMR (DMSO-d₆) :
Alternative Methods
Industrial-Scale Considerations
- Cost Efficiency : NBS and DBI are preferred brominating agents for large-scale synthesis (1–50 kg).
- Waste Management : H₂SO₄ is recycled via neutralization and distillation.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve nucleophiles such as halides or amines, with reaction conditions tailored to the specific reagents used.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids or ketones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
8-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 8-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Halogen Variations
The biological and chemical properties of tetrahydroisoquinoline derivatives are highly sensitive to halogen placement and substituent groups. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparison
*Note: The molecular formula for 8-Bromo-5-methyl-THIQ·HCl in excludes HCl; the value here is corrected to include the hydrochloride salt.
Biological Activity
8-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 1445891-39-3) is a synthetic compound belonging to the tetrahydroisoquinoline class, which has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C9H10BrClFN
- Molecular Weight : 266.54 g/mol
- Purity : Typically ≥ 95% in commercial preparations
Research indicates that tetrahydroisoquinoline derivatives exhibit a range of biological activities, including:
- Antiviral Activity : Compounds in this class have shown efficacy against various viruses, including SARS-CoV-2. For instance, a study demonstrated that certain tetrahydroisoquinoline derivatives inhibited viral replication effectively in human lung cells (Calu-3), with EC50 values indicating potent antiviral properties .
- Neuroprotective Effects : Tetrahydroisoquinolines are being investigated for their neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. The mechanism often involves modulation of neurotransmitter systems and reduction of oxidative stress .
Antiviral Activity
A recent study highlighted the antiviral potential of this compound against SARS-CoV-2:
- EC50 : The effective concentration required to inhibit viral replication was found to be approximately 3.15 μM.
- Selectivity Index (SI) : The selectivity index exceeded 63.49, indicating a favorable therapeutic window compared to traditional antiviral agents like chloroquine .
Neuroprotective Studies
In another study focusing on neuroprotection:
- The compound was tested for its ability to protect neuronal cells from apoptosis induced by oxidative stress.
- Results showed significant reductions in cell death and preservation of mitochondrial function at concentrations as low as 1 μM .
Case Studies
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for confirming the purity and structural integrity of 8-bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride?
- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection to assess purity (>95% threshold) . For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, 2D-COSY) to resolve positional isomerism (e.g., distinguishing 5-fluoro vs. 6-fluoro derivatives) . Mass spectrometry (HRMS) is critical for verifying molecular weight (±0.001 Da accuracy).
Q. How can researchers optimize the synthesis of this compound to minimize bromo-fluoro positional isomer byproducts?
- Methodology : Apply statistical experimental design (e.g., factorial or response surface methods) to optimize reaction parameters like temperature, solvent polarity, and stoichiometry . Monitor intermediates via thin-layer chromatography (TLC) and isolate isomers using preparative HPLC with a chiral stationary phase .
Q. What safety protocols are essential for handling halogenated tetrahydroisoquinoline derivatives?
- Methodology : Follow OSHA guidelines for halogenated compounds: use fume hoods, nitrile gloves, and eye protection. Store the compound in airtight containers at 2–8°C to prevent degradation. For waste disposal, neutralize acidic byproducts with sodium bicarbonate before incineration .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies. Compare computational results with experimental kinetic data (e.g., via Arrhenius plots) to validate reaction pathways .
Q. What strategies resolve contradictions in reported reaction yields for fluorinated tetrahydroisoquinoline derivatives?
- Methodology : Conduct meta-analysis of literature data to identify variables (e.g., solvent choice, catalyst loading). Replicate experiments under controlled conditions and apply multivariate regression to isolate confounding factors . Cross-reference with synthetic protocols for structurally analogous compounds (e.g., 5-trifluoromethyl-tetrahydroquinoline hydrochloride) .
Q. How can membrane separation technologies improve the scalability of tetrahydroisoquinoline purification?
- Methodology : Test nanofiltration membranes (e.g., polyamide composites) to separate low-molecular-weight impurities (<500 Da). Optimize transmembrane pressure and flow rates using factorial design, and validate purity via LC-MS .
Data Management and Experimental Design
Q. What role do reaction path search algorithms play in designing novel derivatives of this compound?
- Methodology : Implement automated reaction path search tools (e.g., AFIR or GRRM) to explore possible functionalization sites (e.g., bromine substitution). Combine with cheminformatics platforms to prioritize synthetically feasible routes .
Q. How should researchers manage contradictory spectral data (e.g., NMR shifts) for halogenated isoquinolines?
- Methodology : Build a reference database of ¹H/¹³C NMR shifts for halogenated isoquinolines (e.g., 6-fluoro vs. 8-bromo derivatives). Use machine learning (e.g., Random Forest models) to predict shifts and identify outliers caused by solvent effects or tautomerism .
Tables for Reference
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
